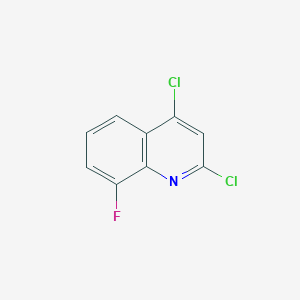

2,4-二氯-8-氟喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dichloro-8-fluoroquinoline is a chemical compound with the molecular formula C9H4Cl2FN. It has a molecular weight of 216.04 g/mol . This compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for 2,4-Dichloro-8-fluoroquinoline is 1S/C9H4Cl2FN/c10-6-4-8(11)13-9-5(6)2-1-3-7(9)12/h1-4H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine and fluorine atoms on the quinoline ring.

Physical And Chemical Properties Analysis

2,4-Dichloro-8-fluoroquinoline is a solid compound with a molecular weight of 216.04 g/mol . It is typically stored at 4 degrees Celsius and is available in powder form .

科学研究应用

抗菌应用

研究表明氟喹诺酮衍生物在对抗细菌感染方面具有潜力。Kuramoto 等人 (2003) 设计了萘啶酮和喹诺酮的新型 N-1 取代基,从而产生了对革兰氏阳性菌和革兰氏阴性菌都具有显着有效抗菌活性的化合物。他们的研究强调了特定取代基组合对增强抗菌活性至关重要,结构分析表明空间排斥有助于化合物的功效 (Kuramoto 等人,2003)。

合成和化学应用

Flagstad 等人 (2014) 提出了一种可扩展的路线,用于从 2,4-二氯-3-氟喹啉合成卤代喹啉构件。这些构件对于抗菌药物发现至关重要,展示了该方法在合成具有潜在药物应用的化合物的效用 (Flagstad 等人,2014)。

材料科学和传感应用

Gan 等人 (2010) 探索了 8-氯喹啉寡酰胺组装成双螺旋二聚体,该二聚体可以与 8-氟喹啉类似物进行杂交。这项工作证明了控制这些螺旋手性的能力,这对新型材料和传感器的发展具有影响 (Gan 等人,2010)。

荧光和光物理研究

Park 等人 (2016) 对羟基喹啉衍生物的光物理性质的研究揭示了这些化合物与金属络合时的荧光特性。这些研究是开发用于检测和分析金属离子的荧光传感器和材料的基础 (Park 等人,2016)。

作用机制

Target of Action

It is known that quinolines, the family to which this compound belongs, are often used as a basic structure for the development of synthetic antimalarial drugs and exhibit antibacterial, antineoplastic, and antiviral activities .

Mode of Action

Quinolines generally work by inhibiting various enzymes, leading to their broad spectrum of biological activity .

Biochemical Pathways

Quinolines, in general, are known to affect multiple biochemical pathways due to their ability to inhibit various enzymes .

Result of Action

Quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities .

安全和危害

The safety information for 2,4-Dichloro-8-fluoroquinoline indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

生化分析

Biochemical Properties

2,4-Dichloro-8-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, 2,4-Dichloro-8-fluoroquinoline disrupts the supercoiling of DNA, leading to the inhibition of bacterial growth and replication . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds .

Cellular Effects

2,4-Dichloro-8-fluoroquinoline exerts various effects on different cell types and cellular processes. In bacterial cells, it inhibits DNA replication, leading to cell death. In mammalian cells, it has been observed to induce apoptosis, a programmed cell death mechanism, through the activation of caspases and the release of cytochrome c from mitochondria . Furthermore, 2,4-Dichloro-8-fluoroquinoline affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of 2,4-Dichloro-8-fluoroquinoline involves its binding to the active sites of DNA gyrase and topoisomerase IV. This binding inhibits the catalytic activity of these enzymes, preventing the relaxation of supercoiled DNA and thereby blocking DNA replication and transcription . Additionally, 2,4-Dichloro-8-fluoroquinoline has been shown to induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis . The compound also modulates gene expression by affecting transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichloro-8-fluoroquinoline have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH and temperature conditions . Long-term exposure to 2,4-Dichloro-8-fluoroquinoline has been shown to cause cumulative cellular damage, leading to altered cellular functions and increased susceptibility to oxidative stress . In in vitro studies, the compound’s effects on cell viability and proliferation have been found to be dose-dependent and time-dependent .

Dosage Effects in Animal Models

In animal models, the effects of 2,4-Dichloro-8-fluoroquinoline vary with different dosages. At low doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity . The compound’s pharmacokinetics and pharmacodynamics in animal models provide valuable insights into its potential therapeutic applications and safety profile .

Metabolic Pathways

2,4-Dichloro-8-fluoroquinoline is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and conjugated metabolites . These metabolites are then excreted through the urine and bile . The compound’s metabolism can affect the levels of other endogenous metabolites and influence metabolic fluxes in different tissues . Additionally, 2,4-Dichloro-8-fluoroquinoline can modulate the activity of metabolic enzymes, leading to altered metabolic pathways .

Transport and Distribution

The transport and distribution of 2,4-Dichloro-8-fluoroquinoline within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of 2,4-Dichloro-8-fluoroquinoline in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 2,4-Dichloro-8-fluoroquinoline plays a crucial role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . It can also accumulate in mitochondria, leading to mitochondrial dysfunction and the release of pro-apoptotic factors . The subcellular distribution of 2,4-Dichloro-8-fluoroquinoline is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2,4-dichloro-8-fluoroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-6-4-8(11)13-9-5(6)2-1-3-7(9)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWIUBLBLKBKHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-13C]Acetyl-D-glucosamine](/img/structure/B1380613.png)

![6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1380620.png)

![5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1380623.png)

![Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy-](/img/structure/B1380628.png)

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1380629.png)

![3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1380631.png)